4-Isopropoxybenzenesulfonamide

Description

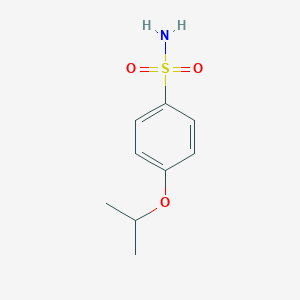

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVEVBSFYRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Sulfonamide Derivatives in Contemporary Chemical Research

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry and drug development. google.com Since the groundbreaking discovery of the antibacterial properties of Prontosil in 1935, which was metabolized to the active agent sulfanilamide (B372717), sulfonamide derivatives have become one of the most important structural motifs in pharmaceuticals. Current time information in Bangalore, IN.chemicalbook.com Initially lauded as the first class of widely effective antimicrobial agents, their applications have since expanded dramatically. google.comnih.gov

Today, sulfonamides are integral to the treatment of a wide array of conditions beyond bacterial infections. Current time information in Bangalore, IN. Their derivatives are employed as carbonic anhydrase inhibitors, antivirals, anticancer agents, and treatments for complex diseases like diabetes and Alzheimer's. google.comchemicalbook.com The versatility of the sulfonamide scaffold allows medicinal chemists to make precise structural modifications, altering the compound's electronic and steric properties to interact with various biological targets. Current time information in Bangalore, IN. This adaptability has sustained their relevance, making them a subject of continuous research for developing new multi-target agents and repurposing existing drugs for new therapeutic roles. chemicalbook.com The ongoing exploration of novel synthetic methods and the characterization of new derivatives ensure that sulfonamides will remain a vital component of pharmaceutical research. google.com

Foundational Research Trajectories for Arylsulfonamide Compounds

Arylsulfonamides, which feature a sulfonamide group attached to an aromatic ring, are a particularly significant subclass. Foundational research in this area typically follows several key trajectories, from synthesis and structural elucidation to the exploration of biological activity.

A primary research focus is the efficient synthesis of the core arylsulfonamide structure. This often begins with the preparation of a substituted benzenesulfonyl chloride intermediate. google.com For instance, a common method involves the reaction of a substituted benzene (B151609), such as anisole (B1667542) or cumene, with chlorosulfonic acid or a combination of sulfuric acid and phosphorus oxychloride to produce the corresponding para-substituted benzenesulfonyl chloride. google.comgoogle.com This intermediate is then reacted with ammonia (B1221849) or a primary/secondary amine to form the final arylsulfonamide. aksci.com Researchers continuously seek to optimize these processes to achieve high yields and minimize isomeric byproducts. google.com

Once synthesized, a crucial research trajectory involves detailed structural and physicochemical characterization. Modern studies employ a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure, with characteristic signals revealing the precise arrangement of protons and carbon atoms. X-ray diffraction analysis provides definitive information on the compound's three-dimensional crystal structure and intramolecular bonding. google.com

A third major trajectory is the establishment of Structure-Activity Relationships (SAR). By synthesizing a library of related arylsulfonamide derivatives with varied substituents, researchers can systematically investigate how specific chemical modifications influence biological activity. google.com This is often augmented by in-silico computational studies, such as molecular docking and Density Functional Theory (DFT) calculations, which predict how these molecules will bind to specific biological targets, like enzymes or receptors. google.com These combined approaches provide a foundational framework for designing more potent and selective therapeutic agents. google.comchemsrc.com

Identification of Key Academic Research Frontiers for 4 Isopropoxybenzenesulfonamide

Conventional and Advanced Synthetic Pathways for this compound

The preparation of the core structure of this compound can be achieved through several synthetic routes. A common method involves the reaction of a suitable starting material with 6-isopropoxypyridine-3-sulfonyl chloride. google.com

Strategic Considerations in Benzene (B151609) Sulfonylation

The sulfonylation of the benzene ring is a critical step in the synthesis of this compound. A prevalent method for creating primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia (B1221849) or its surrogates. nih.gov However, this traditional approach has limitations, including the harsh conditions required for preparing sulfonyl chlorides and the challenges of handling gaseous ammonia. nih.gov

Modern strategies have emerged to overcome these drawbacks. One such innovative method utilizes the reagent t-BuONSO, which reacts with Grignard or organolithium reagents to form primary sulfonamides under milder conditions. nih.govtcichemicals.com This approach demonstrates broad applicability to various substrates, including those sensitive to oxidation. tcichemicals.com

Alkylation and Functionalization Techniques for Isopropoxy Moieties

The introduction of the isopropoxy group onto the benzene ring is another key synthetic transformation. This is typically achieved through Williamson ether synthesis, where a phenoxide is reacted with an isopropyl halide.

Synthesis and Structural Diversification of N-Substituted this compound Derivatives

The biological activity of this compound can be extensively modified by introducing various substituents on the sulfonamide nitrogen. This has led to the development of a diverse library of N-substituted derivatives with a wide range of pharmacological properties.

Nitrogen Alkylation and Acylation Strategies

The nitrogen atom of the sulfonamide group can be readily alkylated or acylated to generate a variety of derivatives. nih.gov For instance, N-alkylation can be achieved using alcohols as green alkylating agents in the presence of a catalyst like manganese dioxide. organic-chemistry.org Another approach involves a "borrowing hydrogen" strategy with a manganese(I) PNP pincer precatalyst for the efficient N-alkylation of sulfonamides. organic-chemistry.org

Acylation of the sulfonamide nitrogen is also a common strategy. For example, coupling with various acyl chlorides can yield a range of N-acylsulfonamide derivatives. nih.gov These reactions are often carried out in the presence of a base to facilitate the reaction.

A general procedure for the synthesis of N-substituted derivatives involves the coupling reaction between a secondary amine and a sulfonyl chloride. nih.gov For example, the reaction of N-(4-(diethylamino)benzyl)heptan-1-amine with 4-isopropoxybenzenesulfonyl chloride would yield N-(4-(diethylamino)benzyl)-N-heptyl-4-isopropoxybenzenesulfonamide. nih.gov

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound and its derivatives, several strategies align with these principles.

The use of greener alkylating agents, such as alcohols, in N-alkylation reactions is a notable example. organic-chemistry.org This avoids the use of more hazardous alkyl halides. Additionally, performing reactions under solvent-free conditions, as demonstrated in the manganese dioxide-catalyzed N-alkylation, reduces solvent waste. organic-chemistry.org

The development of catalytic systems that are efficient and can operate under mild conditions also contributes to greener synthesis. organic-chemistry.org For example, water-soluble catalysts for N-methylation allow reactions to be performed in aqueous solutions, a more environmentally benign solvent. organic-chemistry.org

Development of Environmentally Benign Reaction Media and Catalysis

The choice of solvent and catalyst plays a pivotal role in the environmental impact of a chemical synthesis. Traditional methods for preparing sulfonamides often utilize hazardous and volatile organic compounds (VOCs) like pyridine (B92270) or dichloromethane, which serve as both the reaction medium and as scavengers for the hydrochloric acid generated. chemistryviews.org Growing environmental concerns have spurred research into greener alternatives that are safer, less toxic, and more sustainable. google.com

Environmentally Benign Reaction Media:

Water: As the ultimate green solvent, water is an increasingly popular choice for sulfonamide synthesis. Reactions can be performed in water using a simple inorganic base, such as sodium carbonate (Na₂CO₃), to neutralize the acid byproduct. d-nb.inforesearchgate.net This approach not only avoids hazardous organic solvents but also often allows for easy product isolation through filtration, as many organic sulfonamides have low solubility in water. d-nb.infocovestro.com

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds, such as choline (B1196258) chloride and glycerol, that form a eutectic with a melting point far below that of the individual components. chemistryviews.org They are attractive reaction media due to their low cost, low toxicity, biodegradability, and reusability. chemistryviews.orgkccollege.ac.in Sulfonamide synthesis has been shown to proceed efficiently in DESs under mild, ambient temperature conditions. chemistryviews.org

Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biocompatible, and thermally stable polymer that can serve as an effective solvent for sulfonamide synthesis. researchgate.net Its water solubility facilitates easy removal from the reaction mixture, and it can be recovered and reused, aligning with the principles of green chemistry. researchgate.net

Advances in Catalysis:

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. rsc.org For sulfonamide synthesis, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled.

Magnetic Nanoparticle (MNP) Catalysts: Copper-based catalysts supported on magnetic nanoparticles (e.g., MNPs-AHBA-Cu) have been developed for sulfonamide synthesis. google.com These catalysts demonstrate high activity in green solvents like PEG and can be recovered simply by using an external magnet, allowing for multiple reuse cycles with excellent yields. google.com

Heterogeneous Acid Catalysts: Solid acid catalysts, such as silica-supported sulfuric acid (silica-SO₃H), can be used to promote reactions under green conditions. numberanalytics.com These materials replace corrosive and difficult-to-remove soluble acids, simplifying workup procedures and minimizing waste.

Interactive Data Table: Comparison of Reaction Systems for Sulfonamide Synthesis

| System | Solvent | Catalyst / Base | Key Advantages |

| Traditional | Pyridine, Dichloromethane | Organic Base (e.g., Pyridine) | Established methodology |

| Green Aqueous | Water d-nb.inforesearchgate.net | Na₂CO₃, K₂CO₃ | Environmentally benign, simple product isolation, safe |

| Deep Eutectic Solvent | Choline Chloride/Glycerol chemistryviews.org | None required | Reusable solvent, mild conditions, low toxicity |

| Polyethylene Glycol | PEG-400 google.comresearchgate.net | K₂CO₃ | Recyclable solvent, non-toxic, thermally stable |

| Heterogeneous Catalytic | PEG, Ethanol google.comgoogleapis.com | MNPs-AHBA-Cu, SBA-15 | Reusable catalyst, high efficiency, reduced waste |

Renewable Feedstocks and Sustainable Synthetic Approaches

A truly sustainable chemical industry requires a shift from finite petrochemical feedstocks to renewable resources. fnr.de The synthesis of this compound traditionally relies on precursors derived from petroleum, such as benzene and phenol (B47542). However, significant progress has been made in producing these fundamental aromatic building blocks from biomass. biooekonomie.denih.gov

Pathways from Biomass to Key Precursors:

Phenol from Lignin (B12514952): Lignin is a complex aromatic biopolymer that constitutes a major component of woody biomass and is often a low-value byproduct of the paper and biorefinery industries. d-nb.inforesearchgate.net Advanced catalytic strategies have been developed to deconstruct lignin and convert its monomeric units into phenol with high selectivity. d-nb.infonih.govnih.gov These processes typically involve reductive catalytic depolymerization followed by hydrodeoxygenation and/or dealkylation steps to yield pure phenol, providing a direct renewable route to the isopropoxybenzene (B1215980) moiety of the target molecule. d-nb.inforesearchgate.net

Aniline (B41778) from Biomass: Aniline is the foundational chemical for the benzenesulfonamide (B165840) portion of the molecule. Recently, a groundbreaking process has been established to produce aniline entirely from plant-based feedstocks. chemistryviews.orgcovestro.com This technology uses customized microorganisms to ferment industrial sugars (derived from sources like sugar beets or straw) into a chemical intermediate, which is then catalytically converted to aniline. chemistryviews.orgbiooekonomie.de This bio-based approach significantly improves the CO₂ footprint compared to the conventional petroleum-based synthesis. covestro.com

By integrating these bio-based precursors, a fully sustainable synthetic route to this compound can be envisioned. Phenol from lignin can be alkylated to form isopropoxybenzene, while aniline from biomass can be used to construct the sulfonamide group.

Beyond renewable feedstocks, other sustainable synthetic approaches include the use of flow chemistry . Performing reactions in continuous flow reactors rather than in batch mode can improve safety, increase efficiency, and minimize waste, making it a valuable tool for greener pharmaceutical manufacturing. researchgate.net

Interactive Data Table: Potential Renewable Feedstocks for this compound Synthesis

| Target Precursor | Conventional Source | Renewable Feedstock | Key Process |

| Phenol | Petroleum (via Cumene Process) | Lignin (from wood/biowaste) d-nb.infonih.gov | Catalytic Depolymerization & Deoxygenation nih.govresearchgate.net |

| Aniline | Petroleum (via Benzene Nitration) | Plant Sugars (e.g., from sugar beet) covestro.combiooekonomie.de | Microbial Fermentation & Catalysis chemistryviews.org |

| Isopropanol | Petroleum (via Propene Hydration) | Biomass, CO₂ | Fermentation, Catalytic Conversion |

X-ray Diffraction-Based Crystal Structure Analysis

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that offers detailed insights into the internal lattice of crystalline substances. carleton.eduuhu-ciqso.es This non-destructive technique allows for the unambiguous determination of the three-dimensional atomic and molecular structure of small molecules. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.es

The process involves mounting a suitable single crystal on a goniometer, which orients the crystal in various positions relative to an X-ray beam. carleton.edu The interaction of the incident X-rays with the crystal's electron density produces a unique diffraction pattern, which is recorded by a detector. rigaku.com This pattern is then mathematically deconstructed to generate a three-dimensional model of the electron density, from which the positions of the atoms can be inferred. wikipedia.org

Below is a table summarizing typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C9H13NO3S |

| Formula Weight | 215.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1015.4(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.408 |

| Absorption Coefficient (mm⁻¹) | 0.29 |

| F(000) | 456 |

| Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction analysis of this compound. |

Analysis of Intermolecular Interactions within Crystal Lattices

In the crystal structure of this compound, the sulfonamide group (-SO₂NH₂) is a key player in forming intermolecular hydrogen bonds. The hydrogen atoms on the nitrogen atom can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group can act as acceptors. These N-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains or more complex networks.

Furthermore, the aromatic benzene ring can participate in C-H···π interactions and potentially π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The isopropoxy group, while primarily contributing to van der Waals interactions, can also influence the packing arrangement through steric effects. The interplay of these various interactions dictates the final, most stable crystal packing. nih.govmpg.de The analysis of these interactions provides a deeper understanding of the supramolecular assembly of the compound. nih.gov

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.orgnih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. The investigation of polymorphism is critical, particularly in the pharmaceutical industry, as different polymorphs can have different bioavailabilities.

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained. For this compound, a systematic study of its crystallization from various solvents and under different thermal conditions would be necessary to identify any potential polymorphs.

Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between different polymorphic forms. materianova.be Each polymorph will produce a unique PXRD pattern, acting as a fingerprint for that specific crystal structure. rigaku.com By comparing the PXRD patterns of crystals obtained under different conditions, one can determine if multiple polymorphs exist.

Vibrational Spectroscopy for Molecular Dynamics and Structure

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for probing the molecular vibrations of a compound. su.senanografi.comfrontiersin.org These vibrations are specific to the types of bonds and functional groups present in a molecule, providing a characteristic "fingerprint" of the substance. europa.euresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Interpretation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. europa.eu When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, absorption occurs, resulting in a peak in the IR spectrum. nanografi.com

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group are expected to appear in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically give rise to strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropoxy group would be observed just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the isopropoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ range. vscht.cz

A detailed analysis of these and other bands in the fingerprint region (below 1500 cm⁻¹) can provide a comprehensive picture of the functional groups present in the molecule. researchgate.netnih.gov

The following table presents a hypothetical assignment of the major FT-IR peaks for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 | N-H Stretch | Sulfonamide |

| 3080 | C-H Stretch | Aromatic |

| 2980 | C-H Stretch | Aliphatic (Isopropoxy) |

| 1595 | C=C Stretch | Aromatic Ring |

| 1490 | C=C Stretch | Aromatic Ring |

| 1330 | Asymmetric S=O Stretch | Sulfonyl |

| 1245 | C-O Stretch | Ether |

| 1150 | Symmetric S=O Stretch | Sulfonyl |

| Note: This table is for illustrative purposes. Actual peak positions may vary. |

Raman Spectroscopy for Conformational Analysis

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. su.se While FT-IR is based on absorption, Raman spectroscopy measures the scattered light, providing information about the vibrational modes of a molecule. mdpi.com A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. nih.gov

Raman spectroscopy is particularly useful for conformational analysis, as the vibrational frequencies of certain modes can be sensitive to the molecule's three-dimensional structure. rsc.orgspectroscopyonline.comresearchgate.net For this compound, Raman spectroscopy could provide insights into the conformation of the flexible isopropoxy group and its orientation relative to the benzene ring.

The Raman spectrum would show characteristic peaks for the aromatic ring, the sulfonamide group, and the isopropoxy moiety. For example, the symmetric "breathing" mode of the benzene ring often gives a strong Raman signal. By analyzing the Raman spectra, potentially at different temperatures or in different states (solid vs. solution), it is possible to identify different conformers and understand the dynamics of conformational changes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are instrumental in confirming its structural integrity.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide precise information about the electronic environment of each unique proton and carbon atom in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by the nuclei, which is a direct consequence of their local chemical environment.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the isopropoxy group and the aromatic ring. The protons on the benzene ring typically appear as two doublets due to their coupling with adjacent protons. The methine proton of the isopropoxy group shows a septet splitting pattern due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The protons of the sulfonamide group (-SO₂NH₂) often appear as a broad singlet, and its chemical shift can be solvent-dependent.

Carbon-13 (¹³C) NMR Spectroscopy:

In the ¹³C NMR spectrum, each non-equivalent carbon atom gives a distinct signal. savemyexams.com The carbon atoms of the benzene ring resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the oxygen of the isopropoxy group is shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom. The carbons of the isopropoxy group appear in the aliphatic region of the spectrum.

The following tables summarize the expected chemical shifts for the protons and carbons of this compound.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -OⁱPr) | ~6.9-7.1 | Doublet |

| Aromatic (ortho to -SO₂NH₂) | ~7.7-7.9 | Doublet |

| Isopropoxy (-CH) | ~4.6-4.8 | Septet |

| Isopropoxy (-CH₃) | ~1.3-1.4 | Doublet |

| Sulfonamide (-NH₂) | Variable (often broad) | Singlet |

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-O (aromatic) | ~160-162 |

| C-S (aromatic) | ~135-137 |

| CH (aromatic, ortho to -OⁱPr) | ~115-117 |

| CH (aromatic, ortho to -SO₂NH₂) | ~128-130 |

| CH (isopropoxy) | ~71-73 |

| CH₃ (isopropoxy) | ~21-23 |

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei, either through chemical bonds or through space.

COSY (Correlation Spectroscopy):

The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. qorganica.es For this compound, a COSY experiment would show cross-peaks connecting:

The aromatic protons that are adjacent to each other on the benzene ring.

The methine proton of the isopropoxy group with the methyl protons of the same group.

This confirms the connectivity within the aromatic spin system and the isopropoxy fragment.

HSQC (Heteronuclear Single Quantum Coherence):

The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This is a powerful tool for unambiguously assigning the carbon signals based on the more easily assigned proton signals. For this compound, the HSQC spectrum would show correlations between:

Each aromatic proton and its corresponding aromatic carbon.

The isopropoxy methine proton and its carbon.

The isopropoxy methyl protons and their carbons.

By combining the information from ¹H NMR, ¹³C NMR, COSY, and HSQC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus providing a definitive structural elucidation of this compound in solution.

Computational Chemistry and Theoretical Modelling of 4 Isopropoxybenzenesulfonamide

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. aps.org It balances computational cost with accuracy, making it suitable for a wide range of applications, from small molecules to large biological systems. mdpi.commpg.de DFT calculations are used to determine various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, by solving the Kohn-Sham equations. mdpi.comquora.com The accuracy of these calculations depends on the choice of functionals and basis sets. mdpi.com These methods are instrumental in rational drug design and materials science by providing molecular-level insights. mdpi.comqcware.com

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.comscm.com This process systematically adjusts atomic coordinates to minimize the forces acting on the atoms. qcware.com The result is an optimized molecular structure with specific bond lengths, bond angles, and dihedral angles. ijntr.org

For 4-Isopropoxybenzenesulfonamide, DFT calculations, for instance using the B3LYP functional with a 6-311++G basis set, would yield precise geometric parameters. edu.krd The electronic structure, including the distribution of electrons and molecular orbital energies, can also be determined from these calculations, providing a foundation for understanding the molecule's properties and reactivity. ijntr.orgnih.gov

Table 1: Optimized Geometric Parameters for this compound (Illustrative) This table presents typical data that would be obtained from a DFT geometry optimization calculation. The values are illustrative and based on standard bond lengths and angles for similar functional groups.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S-O1 | 1.45 Å |

| Bond Length | S-O2 | 1.45 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S-C (phenyl) | 1.78 Å |

| Bond Length | C-O (isopropoxy) | 1.37 Å |

| Bond Angle | O1-S-O2 | 120.5° |

| Bond Angle | O1-S-N | 107.0° |

| Bond Angle | C-S-N | 106.5° |

| Dihedral Angle | O1-S-C-C | -55.0° |

DFT calculations are highly effective for predicting the vibrational frequencies of molecules. scm.com These theoretical frequencies correspond to the normal modes of vibration, which can be directly correlated with experimental data from infrared (IR) and Raman spectroscopy. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental anharmonic frequencies. nih.gov Comparing theoretical spectra with experimental ones helps in the assignment of vibrational bands to specific functional groups and molecular motions. researchgate.net For instance, the characteristic stretching vibrations of the sulfonyl (SO₂) and amine (NH₂) groups in this compound can be precisely identified through this correlative approach.

Table 2: Correlation of Calculated and Experimental Vibrational Frequencies (Illustrative) This table illustrates how theoretical vibrational frequencies for key functional groups in this compound would be compared against experimental spectroscopic data. Values are representative of similar aromatic sulfonamides.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| Symmetric Stretch | N-H | 3350 | 3345 (FT-IR) | |

| Asymmetric Stretch | C-H (Aromatic) | 3105 | 3100 (FT-Raman) | |

| Asymmetric Stretch | SO₂ | 1340 | 1335 (FT-IR) | |

| Symmetric Stretch | SO₂ | 1165 | 1160 (FT-IR) | |

| Stretch | C-N | 1050 | 1045 (FT-Raman) | |

| Stretch | S-N | 910 | 905 (FT-IR) |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ufla.br The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. edu.krd The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that characterizes the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and lower stability. edu.krd

Global chemical reactivity descriptors, such as electronegativity (χ), chemical potential (μ), and chemical hardness (η), can be derived from HOMO and LUMO energies. These indices provide quantitative measures of a molecule's reactivity. For example, a higher chemical potential value indicates greater reactivity and less stability. edu.krd FMO analysis helps to identify the reactive sites within a molecule. mdpi.comresearchgate.net

Table 3: Frontier Molecular Orbitals and Chemical Reactivity Indices (Illustrative) This table shows representative values for FMO energies and calculated chemical reactivity indices for a molecule like this compound, as would be determined by DFT calculations.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.52 | Electron donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.25 | Electron accepting ability |

| HOMO-LUMO Energy Gap | E_gap | 5.27 | Chemical stability and reactivity |

| Ionization Potential | IP | 6.52 | Energy to remove an electron |

| Electron Affinity | EA | 1.25 | Energy released when gaining an electron |

| Electronegativity | χ | 3.885 | Ability to attract electrons |

| Chemical Potential | μ | -3.885 | Reactivity and stability (opposite of electronegativity) |

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and telecommunications. scielo.org.mx DFT calculations are a powerful tool for predicting the NLO properties of molecules, particularly the first hyperpolarizability or static second-order polarizability (β_tot), which governs the second-order NLO response. scielo.org.mxnih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO responses due to intramolecular charge transfer (ICT). scielo.org.mxfrontiersin.org

For this compound, the isopropoxy group acts as an electron donor and the sulfonamide group can act as an acceptor, linked by the phenyl ring (π-bridge). DFT can quantify the NLO response, and structural modifications, such as substituting atoms, can be computationally explored to enhance these properties. scielo.org.mx A smaller HOMO-LUMO gap is often associated with a larger β_tot value, indicating a more significant NLO response. scielo.org.mx

Table 4: Calculated Non-Linear Optical Properties (Illustrative) This table presents illustrative NLO data for a D-π-A system similar to this compound, predicted by DFT calculations.

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| First Hyperpolarizability (β) | β_xxx | -7500.5 |

| β_xyy | -850.2 | |

| β_xzz | -430.7 | |

| β_tot | 7895.3 | |

| Dipole Moment (μ) | μ_total | 5.8 D |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Ab Initio and Semi-Empirical Quantum Chemical Methods for Mechanistic Insights

Beyond DFT, other quantum chemical methods provide valuable insights. These are broadly categorized as ab initio and semi-empirical methods. libretexts.org

Ab initio methods compute molecular properties from first principles without using experimental data, except for fundamental physical constants. quora.comlibretexts.org These methods, such as Hartree-Fock (HF), are computationally intensive and are typically limited to smaller molecular systems. libretexts.org They offer a systematic way to improve accuracy by using higher levels of theory and larger basis sets. libretexts.org

Semi-empirical methods are based on the same formal framework as Hartree-Fock but introduce approximations and use parameters derived from experimental data or high-level ab initio calculations to simplify the computations. scribd.comwikipedia.org Methods like AM1, PM3, and CNDO are much faster than ab initio or DFT methods, making them suitable for very large molecules. mpg.dewikipedia.org However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied. wikipedia.org Both approaches are employed to study reaction mechanisms and electronic properties, offering a trade-off between computational cost and accuracy. mpg.de

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. bonvinlab.org By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational dynamics and flexibility of a molecule. nih.gov This is particularly important for understanding how a molecule like this compound behaves in a dynamic environment.

MD simulations are used to explore the conformational landscape , identifying the different stable or semi-stable shapes (conformations) a molecule can adopt and the transitions between them. mun.ca The stability of the simulation can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time relative to a starting structure. A stable RMSD indicates that the system has reached equilibrium. nih.gov

Solvation effects are critical for accurately modeling molecular behavior, as interactions with solvent molecules (like water) can significantly influence a molecule's conformation and properties. bonvinlab.org MD simulations explicitly include solvent molecules in the simulation box, providing a more realistic representation of the system compared to gas-phase calculations. mdpi.comuniversite-paris-saclay.fr

Table 5: Molecular Dynamics Simulation Stability Metrics (Illustrative) This table illustrates typical data from an MD simulation, showing the Root Mean Square Deviation (RMSD) of the protein backbone over time, which indicates the structural stability of the system.

| Simulation Time (ns) | RMSD (Å) in Unbound State | RMSD (Å) in Bound State |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 50 | 3.5 | 2.1 |

| 100 | 4.8 | 2.4 |

| 150 | 5.1 | 2.5 |

| 200 | 5.2 | 2.5 |

| 250 | 5.2 | 2.6 |

Reactivity and Reaction Mechanisms of 4 Isopropoxybenzenesulfonamide

Fundamental Reactivity of the Sulfonamide Functional Group

The sulfonamide functional group, with the general structure R−S(=O)2−NR2, is a cornerstone of many pharmaceutical compounds and is characterized by its relative unreactiveness. wikipedia.org This stability, combined with the rigidity of the functional group, often results in sulfonamides being crystalline solids. wikipedia.org

Acidity and Basicity Characterization of the Sulfonamide Moiety

The sulfonamide group exhibits both acidic and basic properties. The nitrogen atom of the sulfonamide can act as a base and be protonated, while the hydrogen on the nitrogen atom displays acidic character. researchgate.net Theoretical calculations suggest that protonation is more likely to occur at the nitrogen atom than at the oxygen atoms of the sulfonyl group. researchgate.net The presence of an aryl group, as in benzenesulfonamide (B165840), tends to increase the basicity of both the nitrogen and oxygen atoms, with a more pronounced effect on the nitrogen. researchgate.net

The acidity of the N-H bond is a key feature of the sulfonamide group. The strong electron-withdrawing nature of the adjacent sulfonyl group increases the acidity of the sulfonamide proton. ekb.egrsc.org For instance, sulfanilamide (B372717) has a pKa of approximately 10.4. ekb.eg This acidity allows for the deprotonation of the N-H bond. wikipedia.org The acidity can be influenced by substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring generally increase the acidity of the –SO2NH– proton. rsc.org

The pKa values of sulfonamides are important in determining their degree of ionization at physiological pH, which can impact their biological activity. rsc.org For example, many sulfonamide drugs with lower pKa values are ionized in aqueous conditions at physiological pH. rsc.org

N-H Bond Reactivity in Derivatization Processes

The reactivity of the N-H bond in sulfonamides is central to many derivatization reactions. The classic method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction that forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

The acidic nature of the N-H bond allows for various derivatization strategies. For instance, the sulfonamide nitrogen can be alkylated or acylated. Recent advances have explored the activation of the relatively unreactive N-H bond for functionalization. One such method involves the use of a pyrylium (B1242799) salt to activate the primary sulfonamide, enabling its conversion to a sulfonyl chloride, a highly versatile electrophile for further reactions. researchgate.net This approach facilitates the late-stage functionalization of complex molecules containing a primary sulfonamide group. researchgate.net

Furthermore, laccase-catalyzed reactions have been employed for the derivatization of sulfonamides, leading to the formation of new C-N bonds and the creation of hybrid molecules. nih.gov These enzymatic methods offer a green chemistry approach to modifying sulfonamide structures. researchgate.netnih.gov

Electrophilic Aromatic Substitution (EAS) on the Benzenesulfonamide Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto an aromatic ring. uomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich benzene (B151609) ring to form a positively charged intermediate known as an arenium ion or sigma complex. msu.edulibretexts.orgmasterorganicchemistry.com This intermediate is resonance-stabilized but temporarily loses its aromaticity. minia.edu.eg In the second, faster step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.orgmasterorganicchemistry.com

The reactivity of the benzene ring towards electrophilic attack is significantly influenced by the substituents it carries. libretexts.org Activating groups increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction compared to unsubstituted benzene. libretexts.org Conversely, deactivating groups withdraw electron density, making the ring less reactive towards electrophiles. msu.edulibretexts.org

Regioselectivity and Orientation Effects of Substituents

In the case of 4-Isopropoxybenzenesulfonamide, the benzene ring bears two substituents: an isopropoxy group (-O-iPr) at position 4 and a sulfonamide group (-SO2NH2) at position 1. The directing effects of these groups determine the position of further electrophilic substitution.

Isopropoxy Group (-O-iPr): The isopropoxy group is an activating group and an ortho, para-director . The oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions. chemistrytalk.orglibretexts.org This makes these positions more susceptible to attack by electrophiles. chemistrytalk.org Since the para position is already occupied by the sulfonamide group, the isopropoxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Sulfonamide Group (-SO2NH2): The sulfonamide group is a deactivating group and a meta-director . The strongly electron-withdrawing sulfonyl group pulls electron density away from the benzene ring, making it less reactive. msu.edu The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (positions 3 and 5 relative to the sulfonamide group).

In this compound, both the activating isopropoxy group and the deactivating sulfonamide group direct incoming electrophiles to the same positions: carbons 3 and 5. This alignment of directing effects leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions on this molecule.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Effect |

| Isopropoxy (-O-iPr) | 4 | Activating | Ortho, Para |

| Sulfonamide (-SO2NH2) | 1 | Deactivating | Meta |

Mechanistic Pathways of Electrophilic Attack and Intermediate Stabilization

The mechanism of electrophilic aromatic substitution on this compound involves the attack of an electrophile (E+) on the aromatic ring. masterorganicchemistry.com The attack will preferentially occur at the 3 and 5 positions due to the combined directing effects of the isopropoxy and sulfonamide groups.

The attack at the 3-position (ortho to the isopropoxy group and meta to the sulfonamide group) leads to the formation of a resonance-stabilized arenium ion. The positive charge in this intermediate can be delocalized over several atoms, including the carbon bearing the electrophile and other carbons in the ring. Crucially, one of the resonance structures allows the lone pair of electrons on the oxygen of the isopropoxy group to participate in stabilizing the positive charge. youtube.com This additional resonance stabilization significantly lowers the activation energy for the formation of this intermediate compared to attack at other positions. libretexts.orgyoutube.com

Attack at the 2 or 6 positions (meta to the isopropoxy group and ortho to the sulfonamide group) would result in a less stable arenium ion. In this case, the electron-donating resonance effect of the isopropoxy group would not effectively stabilize the positive charge, and the electron-withdrawing inductive effect of the sulfonamide group would destabilize the adjacent positive charge. libretexts.org

Therefore, the mechanistic pathway strongly favors electrophilic attack at the positions activated by the powerful electron-donating isopropoxy group and not significantly destabilized by the sulfonamide group, leading to the formation of 3-substituted-4-isopropoxybenzenesulfonamide as the major product.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. mt.com By measuring the change in concentration of reactants or products over time, kinetic parameters such as rate constants, reaction orders, and activation energies can be determined. mt.comsapub.org This information provides valuable insights into reaction mechanisms. mt.com

For reactions involving this compound, kinetic studies can elucidate the influence of the isopropoxy and sulfonamide groups on the reaction rate. For example, in electrophilic aromatic substitution, the activating nature of the isopropoxy group would be expected to result in a faster reaction rate compared to unsubstituted benzene, despite the deactivating effect of the sulfonamide group.

Various analytical techniques, such as in-situ spectroscopy (e.g., UV-Vis, ReactIR), can be used to monitor the progress of these reactions in real-time. mt.comsapub.org Non-isothermal kinetic analysis using methods like the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) models can be employed to determine the activation energy as a function of the extent of conversion, which is particularly useful for complex reactions where the mechanism might change during the process. mdpi.com

Rate Constant Determination and Reaction Order Analysis

Reaction Order: The order of a reaction with respect to a particular reactant is the exponent to which its concentration is raised in the rate law. metu.edu.tr For a hypothetical reaction involving this compound, the rate law might take the form:

Rate = k[this compound]^m[Reactant B]^n

Method of Initial Rates: A common experimental technique to determine reaction orders is the method of initial rates. libretexts.org This method involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. libretexts.org By observing the effect of the concentration change on the initial reaction rate, the order with respect to that reactant can be determined. libretexts.org

For instance, if doubling the initial concentration of this compound doubles the initial reaction rate, the reaction is first-order with respect to this compound. If doubling the concentration quadruples the rate, the reaction is second-order. If the rate remains unchanged, the reaction is zero-order with respect to this compound. metu.edu.tr

To illustrate, consider the hypothetical data below for a reaction involving this compound.

Interactive Data Table: Illustrative Initial Rate Data for a Hypothetical Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

Temperature and Solvent Effects on Reaction Kinetics

Temperature Effects: The rate of a chemical reaction is highly sensitive to changes in temperature. nih.govwikipedia.org Generally, an increase in temperature leads to an increase in the reaction rate. nih.gov This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions, a greater proportion of which will have sufficient energy to overcome the activation energy barrier (Ea). nih.govuomustansiriyah.edu.iq

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where 'A' is the pre-exponential factor (related to the frequency of collisions), 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. uomustansiriyah.edu.iq By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. This plot yields a straight line with a slope of -Ea/R, allowing for the experimental determination of the activation energy. libretexts.org

Interactive Data Table: Illustrative Temperature Dependence of a Rate Constant

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 300 | 1.5 x 10⁻⁴ | 0.00333 | -8.80 |

| 310 | 3.0 x 10⁻⁴ | 0.00323 | -8.11 |

| 320 | 5.8 x 10⁻⁴ | 0.00313 | -7.45 |

| 330 | 1.1 x 10⁻³ | 0.00303 | -6.81 |

Solvent Effects: The choice of solvent can significantly influence the rate of a reaction. wikipedia.org Solvents can affect reactivity through various mechanisms, including the stabilization of reactants, products, or transition states, and by participating directly in the reaction. wikipedia.org The polarity of the solvent is a particularly important factor. psgcas.ac.in For reactions that proceed through a polar transition state, a polar solvent can stabilize this transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org Conversely, if the reactants are more polar than the transition state, a polar solvent may decrease the reaction rate. wikipedia.org The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in reaction kinetics. wikipedia.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by providing information about bond-breaking or bond-forming steps in the rate-determining step of a reaction. libretexts.orgprinceton.edu A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. libretexts.org

The most common type of KIE study involves the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D). The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the C-D bond. Consequently, more energy is required to break a C-D bond, and reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD). libretexts.org A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-determining step of the reaction. The absence of a significant KIE (kH/kD ≈ 1) indicates that the C-H bond is not broken in the rate-determining step.

For a hypothetical reaction of this compound, if a reaction involves the abstraction of a hydrogen atom from the isopropyl group, one could synthesize a deuterated version of the molecule, for example, 4-(isopropoxy-d7)benzenesulfonamide. By comparing the rate of reaction of the deuterated and non-deuterated compounds, one could determine if the C-H bond cleavage at the isopropyl group is part of the rate-determining step.

Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org These effects are generally smaller but can still provide valuable information about changes in hybridization or the steric environment of the transition state. libretexts.org

Coordination Chemistry and Metal Complexation Involving 4 Isopropoxybenzenesulfonamide

Ligand Design and Coordination Modes of 4-Isopropoxybenzenesulfonamide

The design of ligands is a crucial aspect of coordination chemistry, as the structure and properties of the resulting metal complexes are highly dependent on the nature of the ligands. unm.edu The sulfonamide scaffold, a key feature of this compound, offers a versatile platform for ligand design. tandfonline.comresearchgate.net

Potential Coordination Sites and Chelating Capabilities

This compound possesses multiple potential coordination sites that can interact with metal ions. The primary coordination sites are the nitrogen atom of the sulfonamide group and the oxygen atoms of the sulfonyl group. frontiersin.org This allows the molecule to act as a monodentate ligand, coordinating through one of these sites, or as a bidentate ligand, coordinating through two sites simultaneously to form a chelate ring. nih.gov The presence of the isopropoxy group can also influence the electronic properties of the benzene (B151609) ring and, consequently, the coordination behavior of the sulfonamide group.

The versatility of the sulfonamide group allows it to coordinate to metal ions in several ways:

Monodentate coordination: Through the sulfonamidic nitrogen.

Bidentate coordination: Involving one sulfonyl oxygen and the sulfonamidic nitrogen. frontiersin.org

Bridging coordination: Linking two metal centers.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Modification of Sulfonamide Scaffolds for Targeted Coordination

The sulfonamide scaffold can be systematically modified to fine-tune the ligand's properties for targeted coordination with specific metal ions. mdpi.com Modifications can include altering substituents on the aromatic ring or the sulfonamide nitrogen. tandfonline.com For instance, introducing different functional groups can enhance the ligand's affinity and selectivity for a particular metal ion. nih.gov These modifications can influence the steric and electronic properties of the ligand, thereby directing the coordination geometry and stability of the resulting metal complex. mdpi.com The isopropoxy group in this compound is one such modification that can impact its coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved through various methods, typically by reacting the sulfonamide ligand with a suitable metal salt in an appropriate solvent. researchgate.netmtct.ac.in The characterization of these complexes is essential to determine their structure, stoichiometry, and properties.

Preparation of Transition Metal Complexes and Their Stoichiometry

Commonly used techniques to determine the stoichiometry of metal complexes include elemental analysis, mass spectrometry, and thermogravimetric analysis (TGA). researchgate.netmdpi.com

Structural Analysis of Coordination Geometries and Bond Lengths

The three-dimensional arrangement of ligands around the central metal ion defines the coordination geometry of the complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. uomustansiriyah.edu.iq The specific geometry adopted by a complex of this compound will depend on the coordination number and electronic configuration of the metal ion. mdpi.com

Below is an interactive table summarizing typical coordination geometries and the techniques used for their analysis.

| Coordination Number | Geometry | Common Metal Ions | Analytical Techniques |

| 4 | Tetrahedral, Square Planar | Co(II), Zn(II), Cu(II), Ni(II), Pt(II) | X-ray Diffraction, UV-Vis Spectroscopy |

| 5 | Trigonal Bipyramidal, Square Pyramidal | Cu(II), Fe(II) | X-ray Diffraction, EPR Spectroscopy |

| 6 | Octahedral | Co(II), Ni(II), Mn(II), Fe(III) | X-ray Diffraction, UV-Vis Spectroscopy, Magnetic Susceptibility |

Theoretical Investigations of Metal-Ligand Interactions

Computational methods, particularly density functional theory (DFT), are increasingly used to complement experimental studies of metal complexes. mdpi.com These theoretical investigations can provide valuable insights into the nature of metal-ligand bonding, the electronic structure of the complexes, and the factors governing their stability and reactivity. nsf.govmdpi.com

By modeling the interaction between a metal ion and the this compound ligand, researchers can calculate various parameters, such as binding energies, bond dissociation energies, and charge distribution within the complex. mdpi.com These calculations can help to rationalize experimentally observed trends in stability and reactivity. nih.gov Furthermore, theoretical models can be used to predict the structures and properties of new, yet-to-be-synthesized complexes, thereby guiding future experimental work in the rational design of novel coordination compounds with desired properties. mdpi.com

Electronic Structure and Bonding Analysis in Complexes (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding within metal complexes. A typical DFT study on a hypothetical metal complex of this compound would involve optimizing the geometry of the complex to find its most stable arrangement in three-dimensional space. Following optimization, further analysis could elucidate the nature of the metal-ligand bonds.

Key parameters that would be calculated include:

Bond Lengths and Angles: These would provide insight into the geometry of the coordination sphere.

Electron Density Distribution: This would show how electrons are shared between the metal and the this compound ligand.

Molecular Orbital (MO) Analysis: This would reveal the composition of the frontier orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), which are crucial for understanding the complex's reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: This could quantify the donor-acceptor interactions between the ligand's lone pairs (e.g., from the sulfonamide nitrogen or oxygen atoms) and the metal's vacant orbitals.

Without experimental data on a synthesized complex, any DFT study would be purely predictive.

Ligand Field Theory Applications in Metal Complexation

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the splitting of the d-orbitals of the central metal ion due to the electrostatic field created by the surrounding ligands.

In the context of a hypothetical complex with this compound, LFT would be applied to:

Predict d-orbital splitting: The energy of the five d-orbitals, which are degenerate (of equal energy) in a free metal ion, would split into different energy levels upon coordination with this compound. The pattern of this splitting would depend on the coordination geometry (e.g., octahedral, tetrahedral).

Determine Ligand Field Strength: this compound would be placed on the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting. This would determine whether it is a weak-field or strong-field ligand, which in turn influences the electron configuration and magnetic properties of the complex.

Calculate Ligand Field Stabilization Energy (LFSE): This value quantifies the stabilization of the complex resulting from the splitting of the d-orbitals.

The application of LFT is contingent on knowing the coordination mode of the ligand and the geometry of the resulting complex, information that is currently unavailable for this compound.

Data Tables

As no specific research on the coordination complexes of this compound has been found, no experimental or computational data is available to be presented in tabular format. Hypothetical data tables could be constructed, but they would not be based on detailed research findings as requested.

Supramolecular Chemistry and Non Covalent Interactions of 4 Isopropoxybenzenesulfonamide

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional intermolecular interactions, profoundly influencing the properties and structures of molecular solids. nih.gov The sulfonamide moiety (-SO₂NH₂) is an excellent participant in hydrogen bonding, featuring both a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms). cam.ac.uk This duality allows for the formation of robust and predictable hydrogen-bonding networks, which are central to the supramolecular assembly of sulfonamide-containing compounds. cam.ac.ukresearchgate.net These networks can significantly impact physical properties such as melting point and solubility. cam.ac.uk

The hydrogen bonds formed by the sulfonamide group are characterized by well-defined directionality and strength. The N-H group acts as the donor, while the lone pairs on the sulfonyl oxygen atoms act as acceptors. researchgate.net Quantum chemical calculations and analyses of crystal structure databases reveal that hydrogen bonds involving sulfonamides are strong and directional. nih.govresearchgate.net

In the solid state, primary sulfonamides (-SO₂NH₂) typically form centrosymmetric dimers through strong N-H···O hydrogen bonds. nsf.gov This interaction creates a characteristic ring motif. For instance, in the crystal structure of the closely related compound 4-methyl-N-propylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds link molecules into ribbons. nsf.gov The geometry of these bonds is highly specific, with typical D···A (Donor···Acceptor) distances falling within a narrow range, indicating a strong and stable interaction. nsf.govnih.gov The strength of these hydrogen bonds can be substantial, with average energies measured at approximately 4 kcal/mol for N-aromatic sulfonamides. nih.gov

The directionality is also a key feature. The approach of the hydrogen bond donor (N-H) to the acceptor (S=O) is not random; geometrical analysis of crystal structures shows a clear preference for specific angles, which corresponds to the orientation of the acceptor's lone-pair orbitals. rsc.org This predictability makes the sulfonamide group a reliable building block in crystal engineering.

Table 1: Representative Hydrogen Bond Parameters in a Sulfonamide Analogue Data based on the crystal structure of 4-methyl-N-propylbenzenesulfonamide, a structural analogue of 4-isopropoxybenzenesulfonamide. nsf.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.88 | 2.07 | 2.925 | 161 |

| N-H···O | 0.88 | 2.10 | 2.968 | 172 |

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For sulfonamides, hydrogen bonding is the primary driving force for these processes. nso-journal.orgresearchgate.net The strong N-H···O interactions are instrumental in forming predictable supramolecular synthons, which are robust structural motifs that can be used to build larger assemblies.

The most common self-assembly motif for primary sulfonamides is the formation of dimers or chains. cam.ac.uknsf.gov As seen in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, molecules are linked by N-H···O hydrogen bonds to form ribbons. nsf.gov These primary structures can then be further organized through weaker interactions, such as C-H···O or C-H···π interactions, to form more complex three-dimensional networks. nso-journal.orgmdpi.com The interplay between strong, directional hydrogen bonds and weaker, less directional forces allows for the hierarchical construction of supramolecular architectures. thno.orggoogle.com This bottom-up approach is a cornerstone of supramolecular chemistry and materials science. rsc.org

Directionality and Strength of Sulfonamide-Involved Hydrogen Bonds

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, while host-guest chemistry is the study of these complexes. slideshare.netnih.gov The principles of complementarity in shape, size, and chemical properties are central to this field. nih.gov The sulfonamide group is a valuable component in the design of synthetic hosts due to its strong hydrogen-bonding capabilities.

The sulfonamide functional group has been incorporated into a variety of synthetic receptors designed to bind specific guests, such as anions or neutral molecules. thno.orgresearchgate.net The N-H groups provide acidic protons that can form strong hydrogen bonds with anionic guests like chloride or carboxylates. The predictable geometry of the sulfonamide group allows for the creation of pre-organized binding cavities, a key principle in host design. nih.gov

For example, bis(sulfonamide) receptors built on rigid scaffolds have shown a high propensity to form strong hydrogen bonds with various small molecules and ions. thno.org The design of these receptors often involves positioning two sulfonamide groups in a convergent manner to create a focused binding pocket. The flexibility or rigidity of the scaffold can be tuned to achieve different guest selectivities. Macrocyclic structures incorporating sulfonamide moieties are particularly effective, as they form more stable complexes than their acyclic counterparts, a phenomenon known as the macrocyclic effect. nih.gov

The interaction between a sulfonamide-containing host and a guest is a complex interplay of non-covalent forces. While hydrogen bonding is often the dominant interaction, van der Waals forces, hydrophobic interactions, and π-π stacking also play crucial roles. nih.gov

A well-studied example is the interaction of sulfonamides with crown ethers. Crystalline complexes of 18-crown-6 (B118740) with various sulfonamides have been synthesized and characterized, revealing that the N-H protons of the sulfonamide guest form multiple N-H···O hydrogen bonds with the oxygen atoms of the crown ether host. These interactions are highly cooperative and lead to very high host-guest binding energies. This has established the "sulfonamide-crown motif" as a robust and predictable unit in supramolecular recognition.

In other systems, sulfonamides have been studied for their interactions within the cavities of host molecules like zeolites. The adsorption of sulfonamides into zeolite pores is driven by a combination of weak hydrogen bonds between the sulfonamide and the zeolite's oxygen framework, as well as hydrophobic interactions between the aromatic ring and the cavity walls.

Design of Receptors Incorporating Sulfonamide Motifs

Advanced Modeling of Intermolecular Forces

Computational modeling is an indispensable tool for understanding and predicting the behavior of supramolecular systems. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into the intermolecular forces that govern the structure and stability of assemblies involving molecules like this compound. google.com

Molecular dynamics simulations, on the other hand, allow for the study of the dynamic behavior of these systems over time. By simulating the movement of molecules, researchers can observe self-assembly processes as they happen, study the stability of hydrogen bond networks, and understand how factors like solvent and temperature affect supramolecular structures. rsc.org For instance, MD simulations have been used to investigate the self-assembly of polysulfamides, capturing the directional nature of the hydrogen bonds and predicting the resulting morphologies.

These advanced modeling techniques are crucial for the rational design of new materials and host-guest systems. By providing a molecular-level understanding of intermolecular forces, they guide synthetic efforts and help to interpret experimental observations. google.com

Computational Analysis of Van der Waals and Electrostatic Interactions

Once the crystal structure is determined, a detailed computational analysis can be performed to quantify the various non-covalent interactions that govern the molecular packing. These interactions are primarily composed of Van der Waals forces (dispersion) and electrostatic interactions (including hydrogen bonds).

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze close intermolecular contacts. For this compound, we would expect the Hirshfeld surface analysis to reveal key interactions involving the sulfonamide group (-SO₂NH₂) and the isopropoxy group (-OCH(CH₃)₂). Specifically, red areas on the d_norm surface would indicate close contacts, highlighting potential hydrogen bonds and other significant Van der Waals interactions.

Energy Decomposition Analysis (EDA): To gain a deeper, quantitative understanding of the forces at play, Energy Decomposition Analysis based on density functional theory (DFT) would be performed. This method breaks down the total interaction energy between molecular pairs into physically meaningful components:

Electrostatic Energy (E_elec): Arises from the interaction between the unperturbed charge distributions of the molecules. Given the polar nature of the S=O and N-H bonds in the sulfonamide group, this component is expected to be significant.

Pauli Repulsion (E_Pauli): A purely quantum mechanical effect arising from the requirement that the wavefunction of the combined system be antisymmetric, which prevents the collapse of the electron clouds.

Orbital Interaction (E_orb): Represents the energy gain from the mixing of occupied and unoccupied molecular orbitals, which includes charge transfer and polarization effects.

Dispersion Energy (E_disp): Accounts for the long-range electron correlation effects, which are a major component of Van der Waals interactions. The phenyl ring and the isopropyl group would contribute significantly to this term.

A hypothetical breakdown of interaction energies for a prominent dimer in a putative this compound crystal structure is presented in Table 1. Such a table would be populated with data from DFT calculations on dimers extracted from the experimental crystal lattice.

| Interaction Pair | Interaction Type | E_elec (kcal/mol) | E_Pauli (kcal/mol) | E_orb (kcal/mol) | E_disp (kcal/mol) | E_total (kcal/mol) |

| Dimer 1 | N-H···O=S Hydrogen Bond | -12.5 | 15.2 | -6.8 | -3.5 | -7.6 |

| Dimer 2 | C-H···π Interaction | -2.1 | 3.5 | -1.5 | -4.2 | -4.3 |

| Dimer 3 | π···π Stacking | -3.0 | 5.0 | -2.1 | -5.5 | -5.6 |

This table is illustrative and contains hypothetical data.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the sites for electrophilic and nucleophilic attack and is also invaluable for understanding intermolecular interactions. The MEP map for this compound would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonamide group, making them hydrogen bond acceptors. The hydrogen atom of the sulfonamide N-H group would exhibit a positive potential (blue), marking it as a hydrogen bond donor. The aromatic ring would likely show a region of negative potential above and below the plane, susceptible to C-H···π or π···π stacking interactions.

Prediction of Supramolecular Assembly Topologies

For this compound, several competing interactions would likely dictate the final crystal packing:

N-H···O Hydrogen Bonds: The most prominent interaction is expected to be the hydrogen bond between the sulfonamide N-H donor and one of the sulfonyl oxygen acceptors of a neighboring molecule. This typically leads to the formation of one-dimensional chains or centrosymmetric dimers.

π-Stacking Interactions: The presence of the benzene (B151609) ring allows for potential π···π stacking interactions between adjacent aromatic rings, which would contribute to the cohesion of the crystal lattice.

The interplay of these interactions would lead to a specific three-dimensional topology. For instance, strong N-H···O hydrogen-bonded chains could be cross-linked by weaker C-H···O and π-stacking interactions to form a stable 3D network. The prediction of these topologies relies on identifying the most energetically favorable arrangement of these synthons. A summary of the likely intermolecular contacts and their geometric parameters, which would be extracted from the crystal structure, is presented in Table 2.

| Interaction | D-H···A | D···A (Å) | H···A (Å) | **D-H···A (°) ** | Symmetry Operation |

| N1-H1···O2 | N-H···O=S | 2.95 | 2.10 | 170 | x, y+1, z |

| C5-H5···O1 | C-H···O=S | 3.40 | 2.50 | 155 | -x, y+1/2, -z |

| C7-H7A···Cg | C-H···π | 3.60 | 2.75 | 148 | x-1, y, z |

This table is illustrative and contains hypothetical data. Cg refers to the centroid of the aromatic ring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Isopropoxybenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : A common approach involves sulfonylation of 4-isopropoxybenzene derivatives. For example, reacting 4-isopropoxybenzenesulfonyl chloride with ammonia under controlled pH (e.g., alkaline conditions) yields the sulfonamide. Purification can be achieved via recrystallization using methanol-water mixtures, followed by HPLC analysis with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to confirm purity . Intermediate steps should include TLC monitoring and spectroscopic validation (¹H NMR, IR) to track reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : ¹H/¹³C NMR for verifying substituent positions and functional groups.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol-buffer mobile phase (65:35 v/v) .

- Quantitative Analysis : Spectrophotometric titration or LC-MS for trace impurities.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. How can researchers design a stability study for this compound under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline hydrolysis (0.1M HCl/NaOH at 25°C).

- Analysis : Monitor degradation products via HPLC and compare retention times with synthetic standards. Use mass spectrometry to identify degradation pathways .

- Data Interpretation : Calculate degradation kinetics (e.g., half-life) using first-order models and validate with Arrhenius plots for temperature-dependent stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for crystal structure vs. computational DFT calculations).

- Replication : Repeat experiments under identical conditions and compare with independent datasets.

- Contextual Analysis : Consider solvent effects, pH, and temperature during data acquisition. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies) .